molecular formula C9H11ClFNO B13047484 (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL

Cat. No.: B13047484
M. Wt: 203.64 g/mol
InChI Key: FTSOYUUFUORFAW-SSDLBLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a chlorinated and fluorinated aromatic ring, and a secondary alcohol group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-chloro-5-fluorobenzene.

    Functional Group Introduction: The aromatic ring is functionalized with an amino group and a secondary alcohol group through a series of reactions, including nitration, reduction, and hydroxylation.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Formation of the corresponding ketone

    Reduction: Regeneration of the secondary alcohol

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group and the aromatic ring allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of features provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

FTSOYUUFUORFAW-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.